molecular formula C8H5ClN2 B1592299 4-Chloro-1,6-naphthyridine CAS No. 6861-84-3

4-Chloro-1,6-naphthyridine

Cat. No. B1592299
Key on ui cas rn: 6861-84-3
M. Wt: 164.59 g/mol
InChI Key: GKEOOUFCVWEWHA-UHFFFAOYSA-N
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Patent
US07776857B2

Procedure details

1,6-naphthyridin-4-ol (0.530 g, 3.63 mmol) was dissolved in phosphorus oxychloride (4.06 ml, 43.5 mmol) and heated at reflux for 14 h. Excess POCl3 was removed under reduced pressure and the mixture was azeotroped with toluene. The resultant gum was treated with sat. NaHCO3 until no gas was generated. The mixture was extracted with EtOAc, the combined extracts were washed with sodium bicarbonate and the solvent was removed under reduced pressure. The crude product was purified via column chromatography on silica gel (RediSep 40 g column, gradient elution with 0-90% EtOAc/DCM) to afford 4-chloro-1,6-naphthyridine as a white solid.
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
4.06 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[C:4](O)=[CH:3][CH:2]=1.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[N:7][CH:6]=2)[N:1]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0.53 g
Type
reactant
Smiles
N1=CC=C(C2=CN=CC=C12)O
Name
Quantity
4.06 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 14 h
Duration
14 h
CUSTOM
Type
CUSTOM
Details
Excess POCl3 was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the mixture was azeotroped with toluene
ADDITION
Type
ADDITION
Details
The resultant gum was treated with sat. NaHCO3 until no gas
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
the combined extracts were washed with sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified via column chromatography on silica gel (RediSep 40 g column, gradient elution with 0-90% EtOAc/DCM)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=NC2=CC=NC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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